REACTION_CXSMILES
|
[C:1]([NH2:4])(=[O:3])[CH3:2].CC(C)([O-])C.[K+].[Cl:11][C:12]1[CH:13]=[C:14]([F:19])[C:15](F)=[N:16][CH:17]=1.[Cl-].[NH4+]>CN(C=O)C.C(OCC)(=O)C.O>[C:1]([NH:4][C:15]1[C:14]([F:19])=[CH:13][C:12]([Cl:11])=[CH:17][N:16]=1)(=[O:3])[CH3:2] |f:1.2,4.5|
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Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)F)F
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at that temperature for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ethyl acetate (9.0 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with a sodium chloride aqueous solution (4.5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
ALIQUOT
|
Details
|
A portion (22.1%) of the organic layer was sampled for 1H-NMR quantification
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off from the remaining organic layer under reduced pressure
|
Type
|
ADDITION
|
Details
|
A mixed solvent (7.0 mL) of heptane and t-butyl methyl ether (15:1) was added to the residue
|
Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
STIRRING
|
Details
|
the suspension was stirred
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixed solvent (3.5 mL) of heptane and t-butyl methyl ether (15:1)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC=C(C=C1F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.7 mmol | |
AMOUNT: MASS | 321 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |